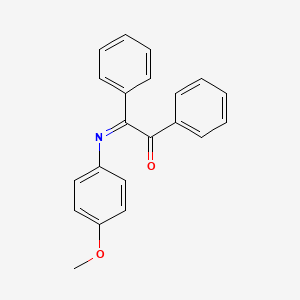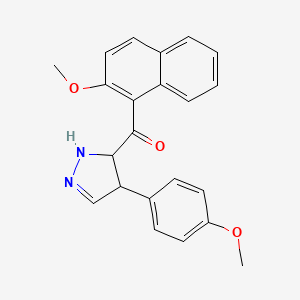
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is a complex organic compound that features both naphthyl and pyrazolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-1-naphthaldehyde with 4-(p-methoxyphenyl)-2-pyrazoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthyl and pyrazolinyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxy-1-naphthyl) (4-phenyl-2-pyrazolin-5-yl) ketone
- (2-Hydroxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
- (2-Methoxy-1-naphthyl) (4-(p-chlorophenyl)-2-pyrazolin-5-yl) ketone
Uniqueness
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is unique due to the presence of both methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
Eigenschaften
CAS-Nummer |
4487-30-3 |
|---|---|
Molekularformel |
C22H20N2O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(2-methoxynaphthalen-1-yl)-[4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H20N2O3/c1-26-16-10-7-15(8-11-16)18-13-23-24-21(18)22(25)20-17-6-4-3-5-14(17)9-12-19(20)27-2/h3-13,18,21,24H,1-2H3 |
InChI-Schlüssel |
IBXNPYQHXAZLFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C=NNC2C(=O)C3=C(C=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



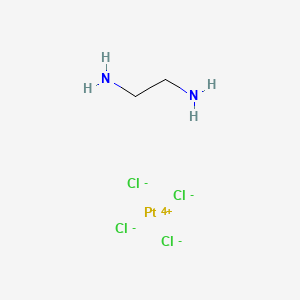
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)

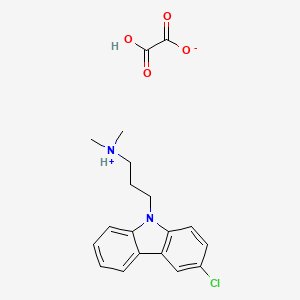
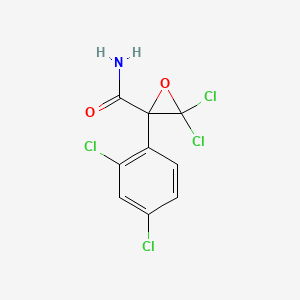
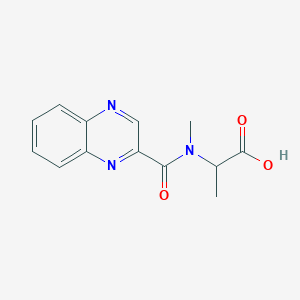
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)

![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
